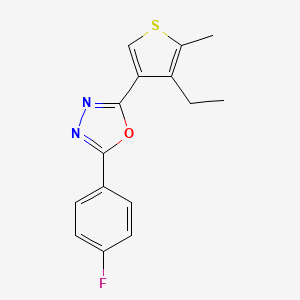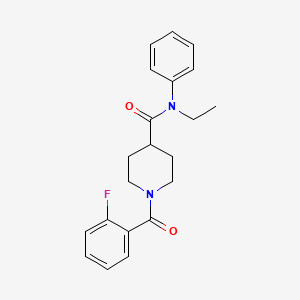
2-(4-ethyl-5-methyl-3-thienyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves several key steps, including the initial formation of oxadiazole ring systems through cyclization reactions. For instance, one synthesis route involves the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride, followed by characterization using NMR, IR, and mass spectral studies. Single crystal X-ray diffraction confirms the structure of the synthesized compounds (Mamatha S.V, et al., 2019).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed through spectroscopic and crystallographic methods. For instance, single crystal X-ray diffraction has been utilized to determine the monoclinic system and lattice parameters of certain oxadiazole compounds, revealing detailed insights into their molecular geometry and arrangement (Mamatha S.V, et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including their use in further synthetic transformations and modifications. For example, their reactivity has been explored in the context of creating thiazole derivatives through specific reactions with other chemical agents, demonstrating their versatility in organic synthesis (Nico Paepke, et al., 2009).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties alongside 1,3,4-oxadiazole, among other nuclei. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, showing moderate to good antimicrobial effects against tested microorganisms, with some demonstrating specific antiurease and antilipase activities (Başoğlu et al., 2013).
Luminescence and OLED Applications
Research on 2-methyl-5-phenyl-1,3,4-oxadiazoles, including the study of their properties as donor-acceptor fluorophores for thermally activated delayed fluorescence (TADF), has implications for organic light-emitting diodes (OLEDs). These compounds have shown blue-shifted fluorescence and enhanced reverse intersystem crossing rates, contributing to improved OLED efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Corrosion Inhibition
The effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid has been demonstrated. These compounds act by forming a protective layer on the steel surface, with adsorption characteristics aligning with Langmuir adsorption isotherm, suggesting both physisorption and chemisorption mechanisms (Ammal et al., 2018).
Anticancer Properties
Novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety have been synthesized and evaluated for anticancer properties. Some of these compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Adimule et al., 2014).
Liquid Crystalline Properties
Research into the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds has revealed the potential for these materials in the development of liquid crystal displays (LCDs). Specific compounds have been shown to exhibit enantiotropic nematic or smectic A phases, contributing to the understanding of the structure-property relationships in liquid crystals (Zhu et al., 2009).
Propiedades
IUPAC Name |
2-(4-ethyl-5-methylthiophen-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c1-3-12-9(2)20-8-13(12)15-18-17-14(19-15)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZOKMMINGNNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)
![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)
![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)
![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)
![methyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631948.png)
acetate](/img/structure/B4631953.png)

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)
![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)
![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
![tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4631994.png)